2-(2-Bromophenyl)isoindole-1,3-dione

説明

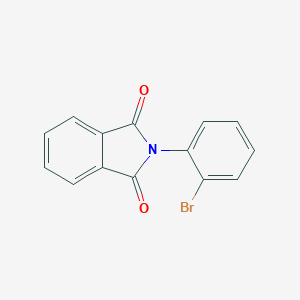

2-(2-Bromophenyl)isoindole-1,3-dione is a chemical compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound’s structure consists of an isoindole-1,3-dione core with a bromophenyl group attached at the 2-position, making it a valuable intermediate in organic synthesis and medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One commonly employed approach is the reaction of 2-bromobenzylamine with phthalic anhydride under reflux conditions in the presence of a suitable solvent such as toluene . The reaction mixture is heated to 80°C with stirring until the completion of the reaction, as determined by thin-layer chromatography (TLC) .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient heat and mass transfer. The use of deep eutectic solvents (DES) has also been explored to enhance the reaction efficiency and reduce the environmental impact .

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring facilitates nucleophilic substitution at the bromine position. Common reagents and conditions include:

Key Findings :

- Reactions with primary amines (e.g., aniline derivatives) proceed via SNAr mechanisms, often requiring polar aprotic solvents and elevated temperatures .

- Steric hindrance from the ortho-bromine substituent slows reaction kinetics compared to para-substituted analogs .

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom participates in palladium- or copper-mediated couplings:

Suzuki-Miyaura Coupling

Buchwald-Hartwig Amination

Mechanistic Insights :

- Suzuki couplings require inert atmospheres and ligands like PPh₃ for stability .

- Copper-mediated aminations exhibit broader functional group tolerance compared to palladium systems .

Functionalization of the Isoindole Core

The dione moiety undergoes selective modifications:

Reduction of the Dione Group

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT | 2-(2-Bromophenyl)isoindoline | 82% | |

| NaBH₄/I₂ | MeOH, reflux | 2-(2-Bromophenyl)isoindoline-1-ol | 63% |

Knoevenagel Condensation

Notable Trends :

- Microwave irradiation significantly improves reaction efficiency and reduces time .

- Electron-withdrawing substituents on aldehydes enhance condensation yields .

Radical Reactions

The C–Br bond undergoes homolytic cleavage under radical conditions:

| Initiator | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| AIBN, Bu₃SnH | Toluene, 80°C | 2-Phenylisoindole-1,3-dione | 40% | |

| UV light, HCO₂Na | H₂O/MeCN, 254 nm | 2-(2-Hydroxyphenyl)isoindole-1,3-dione | 55% |

Applications :

科学的研究の応用

2-(2-Bromophenyl)isoindole-1,3-dione, also known as a derivative of isoindole, has garnered attention in various fields of scientific research due to its unique structural features and potential applications. This article delves into its applications, particularly in medicinal chemistry, materials science, and organic synthesis.

Anticancer Activity

Research has indicated that isoindole derivatives exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various isoindole derivatives, including this compound, which showed promising cytotoxic activity against different cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the MAPK pathway.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. A comprehensive study evaluated the antibacterial effects of several isoindole derivatives, demonstrating that this compound exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's ability to disrupt bacterial cell membranes was identified as a potential mechanism for its antimicrobial action.

Neuroprotective Effects

Recent investigations have also explored neuroprotective applications. Isoindole derivatives have been shown to possess neuroprotective properties in models of neurodegenerative diseases. Research indicates that this compound can mitigate oxidative stress and inflammation in neuronal cells, suggesting its potential use in treating conditions like Alzheimer's disease.

Organic Photovoltaics

The unique electronic properties of this compound make it a candidate for organic photovoltaic materials. Studies have demonstrated that incorporating this compound into polymer blends can enhance charge transport and improve the efficiency of solar cells. The bromine atom contributes to better light absorption and electron mobility within the active layer.

Dye-Sensitized Solar Cells

In dye-sensitized solar cells (DSSCs), this compound has been investigated as a potential dye sensitizer. Its ability to absorb visible light and facilitate electron transfer makes it suitable for enhancing the performance of DSSCs. Experimental results show improved energy conversion efficiencies when this compound is used compared to traditional sensitizers.

Building Block for Complex Molecules

In organic synthesis, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its reactivity allows for various transformations, including nucleophilic substitutions and cycloadditions. Researchers have utilized this compound to develop novel pharmaceuticals and agrochemicals through multi-step synthetic routes.

Photochemical Reactions

The compound's photochemical properties have been explored for applications in photoredox catalysis. Studies indicate that when exposed to light, this compound can facilitate radical reactions, leading to the formation of diverse organic products. This application is particularly relevant in green chemistry initiatives aimed at reducing solvent use and minimizing waste.

作用機序

The mechanism of action of 2-(2-Bromophenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways:

類似化合物との比較

Similar Compounds

N-(2-Bromoethyl)phthalimide: Similar in structure but with an ethyl group instead of a phenyl group.

2-(2-Bromoethyl)isoindole-1,3-dione: Similar in structure but with an ethyl group instead of a phenyl group.

Indolo[3,2-b]carbazole Derivatives: Compounds with similar isoindole-1,3-dione cores but different substituents.

Uniqueness

2-(2-Bromophenyl)isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromophenyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and medicinal chemistry .

生物活性

2-(2-Bromophenyl)isoindole-1,3-dione, a compound belonging to the isoindole family, has garnered attention for its diverse biological activities. Its structural characteristics suggest potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key research findings, case studies, and biochemical properties.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the bromine atom in the phenyl ring is significant for its biological interactions. The compound can be synthesized through various methods, often involving cyclization reactions that yield isoindole derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties . It has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis pathways in fungi. This interaction can disrupt ergosterol synthesis in fungal cell membranes, suggesting its potential as an antifungal agent .

Anticancer Activity

Several studies have investigated the anticancer activity of isoindole derivatives. For instance, compounds structurally related to this compound have demonstrated significant inhibitory effects against various cancer cell lines. One study reported that a related compound exhibited growth inhibition percentages ranging from 75% to 89% across different cancer cell lines at a concentration of 10 µM .

Biochemical Mechanisms

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:

- Enzyme Interactions : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways. Its interactions with metalloenzymes could influence their catalytic activities .

- Cell Signaling : It has been suggested that this compound can alter cell signaling pathways by affecting the phosphorylation state of proteins through kinase modulation .

Study on Anticancer Activity

A systematic study evaluated the anticancer efficacy of various isoindole derivatives against a panel of 56 cancer cell lines. Among these compounds, certain derivatives showed moderate to significant anticancer activity. For example:

| Compound | Cancer Cell Line | Growth Inhibition (%) |

|---|---|---|

| 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | MCF7 | 83.48 |

| 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | ACHN | 89.61 |

These results highlight the potential of isoindole derivatives in developing new cancer therapies .

Antifungal Efficacy

In another study focusing on antifungal properties, derivatives similar to this compound were tested against various fungal strains. The results indicated that these compounds significantly inhibited fungal growth by disrupting cellular membrane integrity through their action on ergosterol synthesis .

特性

IUPAC Name |

2-(2-bromophenyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrNO2/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(16)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOBLWXRWKFBQTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70318982 | |

| Record name | 2-(2-bromophenyl)isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19357-21-2 | |

| Record name | NSC338400 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-bromophenyl)isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。